N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound that is characterized by its unique chemical structure. This compound belongs to a class of molecules that exhibit significant potential in various scientific and industrial applications due to its distinctive chemical properties.
Scientific Research Applications
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide finds applications in multiple scientific domains:
Chemistry
In chemistry, it's used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that lead to the creation of novel compounds.
Biology
In biology, it is explored for its potential as a molecular probe due to its ability to interact with specific biomolecules. This interaction is useful in studying biological pathways and processes.
Medicine
In the medical field, this compound is investigated for its pharmacological properties. It shows promise in the development of therapeutic agents, particularly in targeting diseases that involve specific molecular pathways affected by this compound.
Industry
Industrially, it is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in material science, such as the development of specialized coatings or polymers.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. It begins with the preparation of key intermediates which are then coupled under specific reaction conditions. The synthetic route often starts with the formation of a sulfonamide intermediate by reacting 4-aminophenyl sulfonamide with 3-(4-(dimethylamino)phenyl)propyl bromide in the presence of a base such as potassium carbonate. This intermediate is then reacted with isobutyryl chloride to form the final compound under anhydrous conditions with a catalyst like triethylamine.
Industrial Production Methods
On an industrial scale, the production involves optimizing the reaction conditions to maximize yield and purity. This includes maintaining controlled temperatures, solvent selection to ensure the solubility of reactants, and implementing purification steps like recrystallization or chromatography to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide can undergo several types of chemical reactions:
Oxidation: Oxidative transformations involving the dimethylamino group.
Reduction: Reduction reactions at the sulfamoyl group.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and strong acids or bases for substitution reactions.
Major Products Formed from These Reactions
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile or nucleophile used.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar sulfonamide and amide compounds, N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide stands out due to its dual aromatic system coupled with a flexible propyl chain. This structural uniqueness offers a distinct pharmacokinetic profile and reactivity pattern.
List of Similar Compounds
N-(4-(N-(3-(4-(methylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)acetamide
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)butyramide
Properties
IUPAC Name |
N-[4-[3-[4-(dimethylamino)phenyl]propylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-16(2)21(25)23-18-9-13-20(14-10-18)28(26,27)22-15-5-6-17-7-11-19(12-8-17)24(3)4/h7-14,16,22H,5-6,15H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUFKRVUEXOICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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